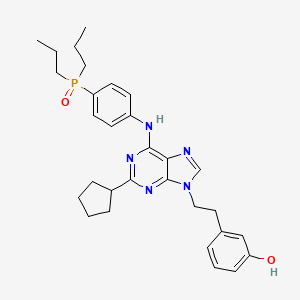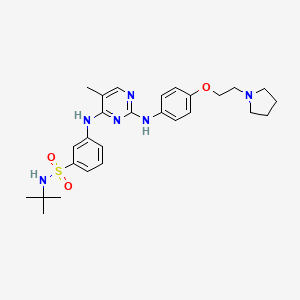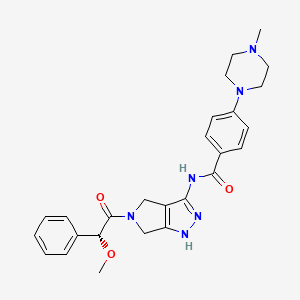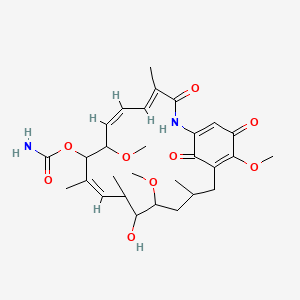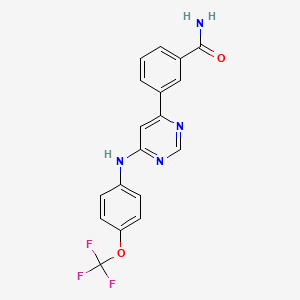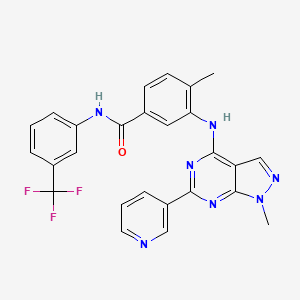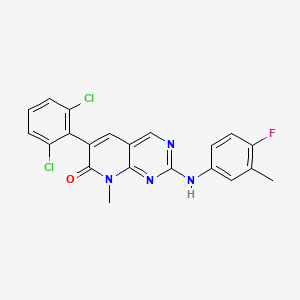
Sulforaphane
Overview
Description
Sulforaphane (SFN) is a compound within the isothiocyanate group of organosulfur compounds . It is produced when the enzyme myrosinase transforms glucoraphanin, a glucosinolate, into this compound upon damage to the plant (such as from chewing or chopping during food preparation), which allows the two compounds to mix and react . SFN is present in cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . It is known for its antioxidant, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of SFN begins with the four-step synthesis from 4-bromobutyronitrile and sodium thiomethoxide . Its biosynthetic pathway originates from the amino acid methionine and proceeds in three stages: methionine side chain elongation by two methylene groups, formation of the core glucosinolate structure, and secondary modification of the glucosinolate side chain . Upon disruption of the plant tissue integrity, glucoraphanin comes into contact with myrosinase, which catalyzes the hydrolysis of glucoraphanin to give this compound .
Molecular Structure Analysis
SFN exhibits two optical isomers (R [Rectus → Latin = Right] and S [Sinister → Latin = Left]) due to its asymmetric sulfur atom . Both of these isomers are present in broccoli sprouts . The research highlights the superior biological activities exhibited by the R-enantiomer of this compound in comparison to the S-enantiomer .
Physical and Chemical Properties Analysis
SFN is a sulfur-rich compound found in cruciferous vegetables . Its chemical formula is C6H11NOS2 . It is unstable and easily degradable .
Scientific Research Applications
1. Cancer Therapy and Prevention
Sulforaphane has shown promising results in cancer therapy and prevention. It enhances the therapeutic potential of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer, indicating its role in managing this disease (Shankar et al., 2008). Additionally, this compound's interaction with Keap1 disrupts its function, allowing for nuclear accumulation of Nrf2 and activation of its transcriptional program, which enhances resistance to carcinogenesis and other diseases mediated by exposures to electrophiles and oxidants (Kensler et al., 2013).
2. Anti-Angiogenic Activity
Research has revealed the anti-angiogenic activity of this compound, particularly its inhibitory effects on the proliferation of endothelial cells and tubular formation, suggesting its potential as an anti-cancer drug (Asakage et al., 2006).
3. Chemoprevention and Breast Cancer
Studies on this compound indicate its efficacy in inhibiting breast cancer stem cells and downregulating the Wnt/β-catenin self-renewal pathway, supporting its use for chemoprevention of breast cancer (Li et al., 2010).
4. Neuroprotection
This compound has shown neuroprotective effects in several neurological disorders, including Parkinson’s disease. Its ability to inhibit reactive oxygen species production and modulate oxidative stress, neuronal apoptosis, and autophagy pathways suggests it could be a promising compound for preventing neurodegenerative diseases (Zhou et al., 2016).
5. Diabetes Management
Research indicates that this compound can reduce hepatic glucose production and improve glucose control in type 2 diabetes, making it a potential therapeutic agent for diabetes management (Axelsson et al., 2017).
Mechanism of Action
Target of Action
Sulforaphane (SFN) is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, cauliflower, and kale . It has been shown to target a specific cancer cell population displaying stem-like properties, known as cancer stem cells (CSCs) . These cells can self-renew and differentiate to form highly heterogeneous tumor masses .
Biochemical Pathways
SFN has been shown to modulate several biochemical pathways. It activates the nuclear factor-erythroid factor 2–related factor 2 (NRF2) and inhibits the NF-KB pathways . It also modulates the expression of phase II enzymes . Moreover, SFN has been found to influence the functions of intestinal epithelial cells, which could provide an alternative to targeting the microbes themselves for the remediation of microbial dysbiosis .
Pharmacokinetics
SFN is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg; however, the bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats . SFN and its major metabolite, this compound N-acetylcysteine (SFN-NAC), are metabolically unstable, especially in the plasma . SFN-NAC degrades considerably faster than SFN in plasma, with SFN being formed from SFN-NAC .
Result of Action
SFN has been linked to health benefits, such as improved heart health . It reduces inflammation, protects DNA by blocking mutations that lead to cancer, and may slow tumor growth . It has been shown to have anticancer properties, reducing both the size and number of various types of cancer cells .
Action Environment
The formation of SFN is controlled by the epithiospecifier protein, a myrosinase co-factor, which is temperature-specific . Therefore, the temperature, heating time, and other technological steps can influence the final SFN content in broccoli sprout homogenates . Factors such as a sedentary lifestyle, inadequate nutrition, alcohol consumption, smoking, and constant exposure to chemicals from the environment can contribute to health deterioration and the development of diseases .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This compound activates Nrf2 by disrupting its interaction with the inhibitor Keap1, leading to the induction of phase II detoxification enzymes . Additionally, this compound inhibits histone deacetylase (HDAC), which affects gene expression and has implications for cancer therapy .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound activates the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying genes . It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . Furthermore, this compound induces apoptosis in cancer cells and inhibits cell proliferation by affecting cell cycle regulators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxifying enzymes . This compound also inhibits HDAC, leading to changes in gene expression that can suppress tumor growth . Additionally, it modulates the activity of enzymes involved in the metabolism of carcinogens, enhancing their detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable but can degrade under certain conditions such as high temperatures and extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of the Nrf2 pathway and continued inhibition of HDAC . These effects contribute to its potential as a therapeutic agent for chronic diseases.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects such as reducing tumor size and improving glucose tolerance . At high doses, this compound can cause adverse effects, including sedation, hypothermia, and impaired motor coordination . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, where it is conjugated with glutathione and further processed into dithiocarbamates before being excreted . This compound also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism, contributing to its anti-diabetic and anti-obesity effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be passively transported across cell membranes and also utilizes the paracellular pathway . This compound interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is crucial for its detoxifying effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with Keap1 and activates Nrf2 . This compound can also translocate to the nucleus, where it influences gene expression by binding to AREs . This subcellular distribution is essential for its ability to modulate cellular defense mechanisms and exert its therapeutic effects.
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036732 | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4478-93-7 | |
| Record name | Sulforaphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulforaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulforaphane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Sulforaphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFORAPHANE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



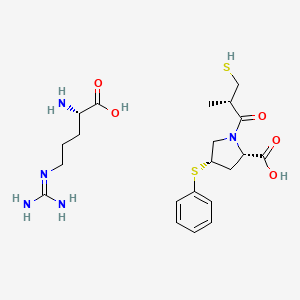
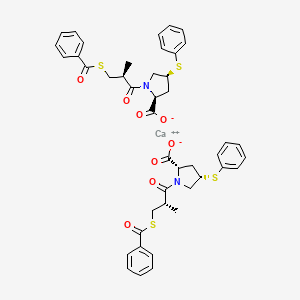
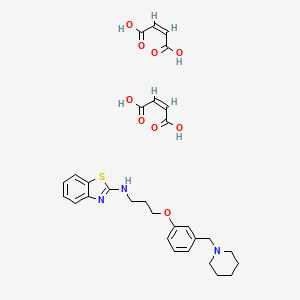
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
